molecular formula C22H18N4O2 B2494559 N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105240-87-6

N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2494559
CAS No.: 1105240-87-6
M. Wt: 370.412
InChI Key: GRCLTOYGTZYBGI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a novel chemical entity designed for preclinical research, featuring a molecular architecture that integrates a benzimidazole core, a pyridinyl moiety, and an acetamide linker. This specific structure is of significant interest in medicinal chemistry, particularly in the development of targeted therapies. The compound's design leverages the established biological relevance of its constituent parts. The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various enzymatic targets and cellular receptors . Furthermore, the inclusion of an acetamide functional group is a common feature in many pharmacologically active compounds and is frequently employed to modulate properties such as metabolic stability and membrane permeability . Current investigative applications for this compound are primarily focused in the field of oncology. Research on structurally related heterocyclic compounds, particularly those containing imidazole and acetophenone motifs, has demonstrated promising cytotoxic activity against a range of human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), human prostate carcinoma (PPC-1), and human glioblastoma (U-87) . The mechanism of action is an active area of investigation, with preliminary studies on analogous molecules suggesting potential activity as enzyme inhibitors or through interference with cancer cell proliferation pathways . Researchers are utilizing this compound as a key intermediate for constructing more complex molecular libraries and as a chemical probe to study specific biological processes in vitro. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(2-pyridin-3-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-15(27)16-8-10-18(11-9-16)24-21(28)14-26-20-7-3-2-6-19(20)25-22(26)17-5-4-12-23-13-17/h2-13H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCLTOYGTZYBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates both aromatic and heterocyclic components, particularly a benzimidazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features several key structural elements that contribute to its biological activity:

  • Benzimidazole Moiety : Known for anti-cancer and anti-inflammatory properties.
  • Pyridine Ring : Often involved in interactions with biological targets.
  • Acetylphenyl Group : Enhances lipophilicity, which may improve bioavailability.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects:

  • Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For example, studies have reported IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor effects .
  • Anti-inflammatory Effects : The benzimidazole component is associated with the modulation of inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, although further research is needed to elucidate its efficacy against specific pathogens .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes involved in cancer progression or inflammation, thereby inhibiting their activity.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways critical for tumor growth and inflammation.

Antitumor Efficacy

In a study focusing on the antitumor activity of benzimidazole derivatives, this compound was evaluated alongside other similar compounds. The results indicated that it significantly inhibited cell proliferation in vitro, with IC50 values demonstrating its potency compared to standard chemotherapeutic agents .

Compound NameCell Line TestedIC50 (μM)
This compoundHCC8276.26 ± 0.33
Other Compound AHCC82712.5 ± 0.45
Other Compound BHCC8278.75 ± 0.30

Anti-inflammatory Studies

Another study evaluated the anti-inflammatory potential of this compound using animal models of inflammation. Results showed a significant reduction in inflammatory markers when treated with this compound compared to control groups .

Future Directions

Given its promising biological activities, future research should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profile of the compound in animal models.
  • Mechanistic Studies : To elucidate the specific molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for desired therapeutic targets.

Comparison with Similar Compounds

Structural Features

The compound’s benzimidazole-pyridine-acetamide scaffold is shared with several analogs, but substituent variations critically influence properties:

Compound Key Substituents Unique Features
Target Compound 4-Acetylphenyl, pyridin-3-yl Acetyl group enhances lipophilicity; pyridine may improve metal-binding capacity.
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-(2-(4-fluorophenyl)thiazol-5-yl)acetamide (9b) Fluorophenyl, phenoxymethyl-triazole Fluorine increases metabolic stability; triazole enhances π-π stacking.
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-triazol-1-yl)acetamide (6p) Nitrophenyl, triazole Nitro group may confer electron-withdrawing effects, influencing redox activity.
2-[2-(Hexylthio)-1H-benzimidazol-1-yl]-N-[2-(4-nitrophenyl)-4-oxothiazolidin-3-yl]acetamide (5) Hexylthio, thiazolidinone Thioether and thiazolidinone moieties improve antidiabetic activity.

Physicochemical Properties

Substituents significantly alter solubility, stability, and bioavailability:

  • Triazole-Containing Analogs (e.g., 6p) : Exhibit moderate solubility due to polar triazole rings, facilitating membrane penetration .
  • Thiazolidinone Derivatives (e.g., 5): The 4-oxothiazolidinone ring enhances hydrogen-bonding capacity, improving target engagement .

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